Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate

Medicinal Chemistry PDE4 Inhibition Regioisomerism

Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate (CAS 2365228-68-6) is a benzoate ester featuring a 4-cyclopropylmethoxy substituent and a 3-hydroxymethyl group. It belongs to a class of small molecules investigated as phosphodiesterase-4 (PDE4) inhibitors, a target for inflammatory respiratory diseases.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B12078746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OCC2CC2)CO
InChIInChI=1S/C13H16O4/c1-16-13(15)10-4-5-12(11(6-10)7-14)17-8-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3
InChIKeyXEBCOUVYLVEHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate: A Regioisomeric PDE4 Inhibitor Intermediate


Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate (CAS 2365228-68-6) is a benzoate ester featuring a 4-cyclopropylmethoxy substituent and a 3-hydroxymethyl group . It belongs to a class of small molecules investigated as phosphodiesterase-4 (PDE4) inhibitors, a target for inflammatory respiratory diseases [1]. Its substitution pattern differentiates it from the more common 3-(cyclopropylmethoxy)-4-hydroxybenzoate isomer, a key intermediate in the synthesis of the marketed PDE4 inhibitor roflumilast .

Identity Regioisomeric PDE4 inhibitor intermediate with a reversed substitution pattern relative to common roflumilast precursors.
Workflow PDE4 subtype selectivity SAR studies requiring hydrogen-bond donor topology distinct from the 3-cyclopropylmethoxy-4-hydroxy isomer.
Selection Lead optimization tool for modulated lipophilicity and ADME profiling in inhaled PDE4 research programs.

Why Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate Cannot Be Replaced by Other Regioisomers


In-class substitution is unreliable because the PDE4 pharmacophore is highly sensitive to the relative positioning of hydrophobic and hydrogen-bond donor groups. For example, the well-characterized regioisomer Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate crystallizes with an intermolecular hydrogen-bond network crucial for its solid-state properties [1]. The target compound, with its 4-cyclopropylmethoxy and 3-hydroxymethyl arrangement, presents a distinct orientation of the hydroxymethyl donor, which directly impacts target engagement in the PDE4 catalytic site, as the cyclopropylmethoxy group must occupy a specific hydrophobic subpocket for optimal potency [2].

Target Compound 4-cyclopropylmethoxy, 3-hydroxymethyl
Common Analog Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
Regiochemistry Reversed hydrogen-bond donor topology may shift PDE4 catalytic site engagement.
Regiochemistry 3-cyclopropylmethoxy orients donor for roflumilast-like binding.
Physicochemistry Hydroxymethyl group increases lipophilicity and may alter permeability.
Physicochemistry Phenolic -OH provides different hydrogen-bond acidity profile.

Quantitative Differentiation of Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate from Its Closest Analogs


Regiochemical Switch: 4-cyclopropylmethoxy-3-hydroxymethyl vs 3-cyclopropylmethoxy-4-hydroxy

The target compound positions the hydroxymethyl group at the 3-position and the cyclopropylmethoxy group at the 4-position. This is the reverse of the established roflumilast intermediate Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) [1]. This regiochemical switch alters the hydrogen-bond donor topology, which is critical for PDE4 binding, where the cyclopropylmethoxy moiety must fill a specific hydrophobic subpocket defined by residues Phe 586 and Met 603 [2].

Regiochemical Switch
Class-level inference
4-(cyclopropylmethoxy), 3-(hydroxymethyl) vs 3-(cyclopropylmethoxy), 4-(hydroxy). Reversed regiochemistry alters hydrogen-bond donor topology critical for PDE4 binding.
Distinct SAR probe; binding mode may differ from roflumilast intermediate.
Comparator crystal structure confirms dihedral angle 60.3°; target conformation inferred via docking.
Medicinal Chemistry PDE4 Inhibition Regioisomerism

Hydroxymethyl Donor: Potential for Enhanced PDE4B2 Interactions via α-Hydroxymethyl Motif

SAR studies on dual M3 antagonist-PDE4 inhibitor (MAPI) compounds demonstrate that coupling a cyclopropylmethoxy substituent with an α-hydroxymethyl group on the linking phenyl ring can maintain or improve PDE4B2 potency. In these studies, compounds bearing the α-hydroxymethyl group, such as 9f and 9s, exhibited good PDE4 activity [1]. The target compound possesses both a cyclopropylmethoxy group and a hydroxymethyl group, analogous to this active motif. The R-hydroxymethyl stereoisomer of a related compound was shown by molecular docking to adopt the same binding mode as a cocrystallized inhibitor, confirming the cyclopropylmethoxy moiety's role in forming hydrophobic contacts with Phe 586, Met 603, and Pro 602 in the PDE4B catalytic site [1].

Hydroxymethyl Donor Motif
Class-level inference
α-hydroxymethyl + cyclopropylmethoxy motif reported to support PDE4B2 activity in MAPI compound series. Exact IC50 not available for target compound.
May support hydrophobic contacts; subtype selectivity context requires validation.
Binding mode inferred from PDB 8OEG; data to verify for this regioisomer.
Enzyme Inhibition PDE4B Hydrophobic Contacts

Distinct Physicochemical Profile Compared to Roflumilast Intermediate

The target compound Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate (C13H16O4, MW 236.26) has a molecular weight 14 Da higher than the common roflumilast intermediate Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (C12H14O4, MW 222.24) . The replacement of a phenolic -OH with a -CH2OH group increases the compound's lipophilicity and reduces its hydrogen-bond acidity, which can influence membrane permeability and metabolic stability. In related PDE4 inhibitor series, modifications increasing lipophilicity in the catechol region were shown to impact the balance between pharmacological targets [1].

Physicochemical Shift
Cross-study comparable
C13H16O4, MW 236.26. ΔMW = +14 Da vs roflumilast intermediate (C12H14O4, MW 222.24). Replacement of phenolic -OH with -CH2OH increases lipophilicity.
May influence permeability and metabolic stability in ADME studies.
Calculated properties; experimental LogP and PK data to verify.
Physicochemistry Drug Design Lipophilicity

Recommended Use Cases for Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate Based on Differential Evidence


Probing PDE4 Subtype Selectivity via Regioisomeric SAR

The reversed regiochemistry relative to the standard roflumilast intermediate makes this compound ideal for systematic structure-activity relationship (SAR) studies. Researchers can use it to map the PDE4 catalytic site's tolerance for hydrogen-bond donor placement, as the 3-hydroxymethyl group offers a distinct interaction vector compared to the 4-hydroxy group [1]. This can help identify novel selective PDE4B or PDE4D inhibitors, which is a key goal for minimizing emetic side effects associated with pan-PDE4 inhibition [2].

Lead Optimization for Inhaled PDE4 Inhibitors with Modulated Physicochemical Properties

For programs developing inhaled PDE4 inhibitors for asthma or COPD, the increased lipophilicity and altered hydrogen-bonding capacity of this compound may provide a pharmacokinetic advantage. As demonstrated in the MAPI dual pharmacology program, fine-tuning the lipophilicity of the catechol region is critical for balancing potency, lung retention, and systemic exposure [2]. This compound serves as a key intermediate for synthesizing analogs with modulated ADME profiles.

Synthesis of Regioisomerically Pure Building Blocks for Medicinal Chemistry Libraries

In combinatorial chemistry and high-throughput screening library production, regioisomeric purity is paramount. The 4-cyclopropylmethoxy-3-hydroxymethyl substitution pattern is chemically distinct and cannot be accessed from the common 3,4-regioisomer. Procuring this specific compound ensures the construction of diverse and patentable chemical space around the PDE4 pharmacophore [1].

Application
Selection Property
Validation Focus
PDE4 subtype selectivity SAR studies
Reversed regioisomeric hydrogen-bond donor topology
PDE4 catalytic site binding mode review
Inhaled PDE4 lead optimization
Increased lipophilicity from hydroxymethyl substitution
ADME profile and lung retention endpoint context
Regioisomerically pure library synthesis
Chemically distinct 4-cyclopropylmethoxy-3-hydroxymethyl scaffold
Regiochemical identity and purity verification
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